1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one
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Overview
Description
1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, an imidazole ring, and a piperazine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the fluoropyrimidine ring: This can be achieved through the fluorination of a pyrimidine derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the imidazole ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Coupling reactions: The fluoropyrimidine and imidazole intermediates are then coupled with a piperazine derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for cost-effectiveness and yield. This could involve:
Continuous flow chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.
Green chemistry principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.
Reduction: LAH, NaBH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or piperazine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-fluoropyrimidin-2-yl)ethanol
- 1-(5-fluoropyrimidin-2-yl)ethanone
- 1-(5-fluoropyrimidin-2-yl)ethanamine
Uniqueness
1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O3S/c1-10(2)14-19-12(8-20(14)3)26(24,25)21-4-5-22(13(23)9-21)15-17-6-11(16)7-18-15/h6-8,10H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNMRCDDBCQWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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